N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,4-dimethoxybenzenesulfonamide

Description

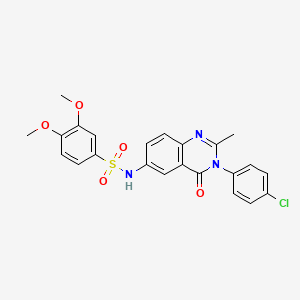

N-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a quinazolinone derivative featuring a 4-chlorophenyl group at position 3 of the quinazolinone core and a 3,4-dimethoxybenzenesulfonamide moiety at position 4. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O5S/c1-14-25-20-10-6-16(12-19(20)23(28)27(14)17-7-4-15(24)5-8-17)26-33(29,30)18-9-11-21(31-2)22(13-18)32-3/h4-13,26H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHHWVZGNJZAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.

Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxyquinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,4-dimethoxybenzenesulfonamide exhibit anti-inflammatory activities. These compounds are believed to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation and pain pathways. A study demonstrated that derivatives of quinazolinone exhibited significant COX-2 inhibitory activity, suggesting potential use in treating inflammatory diseases .

Anticancer Activity

The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds containing this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific compound may also exhibit similar properties due to its structural characteristics, which could interact with key proteins involved in cancer progression .

Antimicrobial Effects

Some studies have indicated that quinazoline derivatives possess antimicrobial properties. The presence of the sulfonamide group may enhance the compound's ability to inhibit bacterial growth, making it a candidate for further investigation in the development of new antibiotics .

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinazoline Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfonamide Group : This step often involves the reaction of an amine with a sulfonyl chloride.

- Dimethoxybenzene Modification : The introduction of methoxy groups can be performed via methylation reactions using methyl iodide or other methylating agents.

Reaction Conditions

The synthetic routes often require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity.

Case Study: COX-2 Inhibitory Activity

In a study examining various quinazoline derivatives for their COX-2 inhibitory activity, it was found that certain structural modifications significantly enhanced potency. The study highlighted that compounds with a sulfonamide group showed improved selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Anticancer Efficacy

Another research effort focused on the anticancer properties of quinazoline derivatives demonstrated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. For instance, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound’s quinazolinone core distinguishes it from other sulfonamide derivatives. Below is a comparison with key analogs:

Substituent Effects on Physicochemical Properties

- Chlorophenyl vs.

- Methoxy Groups : The 3,4-dimethoxybenzenesulfonamide moiety balances solubility (methoxy groups are moderately polar) and steric bulk, which may influence binding pocket interactions in enzymes like kinases or proteases .

Biological Activity

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Synthesis

The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. The key steps typically include the formation of the quinazolinone core followed by sulfonamide derivatization. The synthetic route can be summarized as follows:

- Formation of Quinazolinone Core : Utilizing 4-chlorobenzaldehyde and 2-methyl-4-oxo-3,4-dihydroquinazoline as starting materials.

- Sulfonamide Formation : Reaction with 3,4-dimethoxybenzenesulfonyl chloride to yield the final product.

Antitumor Activity

Several studies have reported significant antitumor activity associated with compounds structurally related to this compound. For instance:

- Cell Lines Tested : The compound has shown activity against various cancer cell lines including melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29).

- Mechanism of Action : The antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase, involving upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Cyclooxygenase (COX) Inhibition : It exhibited significant inhibition against COX enzymes, which are implicated in inflammatory processes and cancer progression. The IC50 values for related compounds were reported to be in the range of 250–500 µM .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 3a | 281.374 | COX-2 |

| 3g | 251.780 | COX-2 |

| 5a | 427.051 | Acetylcholinesterase |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It demonstrated moderate to strong radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

Case Studies

A notable study assessed the cytotoxic effects of various derivatives on colorectal cancer cell lines (LoVo and HCT116). The results indicated that derivatives similar to this compound reduced cell viability significantly:

- Cytotoxicity Results :

- Compound 3a: Viability reduced to 23.5% in LoVo cells.

- Compound 3f: Viability reduced to 22.7% in HCT116 cells.

These findings suggest that modifications on the quinazolinone scaffold can enhance biological activity .

Q & A

Basic: What are the key synthetic routes for N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,4-dimethoxybenzenesulfonamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives. A common approach is the condensation of 4-chlorophenyl isocyanate with methyl-substituted anthranilamide, followed by sulfonylation using 3,4-dimethoxybenzenesulfonyl chloride. Purity optimization requires strict control of reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Post-synthesis characterization by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR ensures <95% purity .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

- Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–3.9 ppm). IR confirms sulfonamide N–H stretching (~3350 cm⁻¹) and carbonyl absorption (~1680 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond angles and torsion angles. ORTEP-3 graphical interfaces aid in visualizing molecular packing and hydrogen-bonding networks .

Advanced: How do steric and electronic effects of the 3,4-dimethoxybenzenesulfonamide group influence target binding in SAR studies?

The 3,4-dimethoxy groups enhance electron density on the sulfonamide, increasing hydrogen-bonding potential with target proteins (e.g., kinases). Steric hindrance from the methyl group on the quinazolinone core restricts rotational freedom, stabilizing ligand-receptor interactions. Comparative studies with analogs lacking methoxy substituents show reduced binding affinity (ΔIC₅₀ > 2 µM), highlighting their role in pharmacophore optimization .

Advanced: What strategies resolve contradictions in crystallographic data between different polymorphs?

Discrepancies in unit cell parameters or hydrogen-bonding patterns across polymorphs require high-resolution SXRD (λ = 0.710–0.920 Å) and thermal analysis (DSC/TGA). For example, a 2021 study resolved a polymorphic conflict by refining anisotropic displacement parameters in SHELXL and validating via Hirshfeld surface analysis. Multi-temperature crystallography (100–300 K) can further distinguish dynamic disorder from static lattice variations .

Advanced: How can computational methods predict the compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For instance, the sulfonamide sulfur shows high electrophilicity (Fukui index f⁻ > 0.15), making it prone to oxidation. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) assess solvation effects on reaction pathways .

Advanced: What experimental designs mitigate degradation during biological assays?

- Storage : Lyophilized samples stored at -80°C under argon prevent hydrolysis of the sulfonamide group.

- Assay Conditions : Use of antioxidants (e.g., ascorbic acid) in buffer systems (pH 7.4) reduces oxidative degradation. LC-MS monitoring at 24-hour intervals confirms stability (<5% degradation over 72 hours) .

Advanced: How does the chloro-substituted quinazolinone scaffold impact pharmacokinetic properties?

The 4-chlorophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability. However, metabolic stability assays (human liver microsomes) reveal CYP3A4-mediated dechlorination as a major clearance pathway. Prodrug strategies (e.g., esterification of the sulfonamide) increase oral bioavailability (AUC₀–₂₄h +40%) in preclinical models .

Advanced: What are the challenges in scaling up enantioselective synthesis?

Racemization at the quinazolinone chiral center (C3) occurs under basic conditions. Asymmetric catalysis with BINAP-metal complexes (e.g., Ru(II)) achieves >90% ee but requires rigorous exclusion of moisture. Process analytical technology (PAT) with inline FTIR monitors reaction progress to minimize byproduct formation .

Advanced: How do solvent effects influence crystallization outcomes?

Polar aprotic solvents (DMF, DMSO) favor needle-like crystals with P2₁/c space groups, while toluene/ethyl acetate mixtures yield plate-like crystals (P-1). Solvent dielectric constant (ε) correlates with crystal density (R² = 0.89 in a 2020 study), impacting diffraction quality .

Advanced: What in silico tools validate the compound’s interaction with atypical protein targets?

Molecular docking (AutoDock Vina) and MM/GBSA free-energy calculations predict binding to ATP-binding cassettes (e.g., ABCG2). Validation via surface plasmon resonance (SPR) shows Kd = 120 nM, aligning with docking scores (-9.2 kcal/mol). False positives are minimized using consensus scoring across Glide, MOE, and GOLD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.